molecular formula C15H14N2OS2 B4420752 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE

Cat. No.: B4420752
M. Wt: 302.4 g/mol
InChI Key: VDPZPLFQKQHTNP-UHFFFAOYSA-N
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE is a complex organic compound that features a thiazole ring and a naphthyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of a β-keto ester with thiourea and an α-haloketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated naphthyl derivatives.

Scientific Research Applications

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The naphthyl group can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The compound’s ability to modulate inflammatory pathways is also of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-N~1~-(2-NAPHTHYL)PROPANOIC ACID: Similar structure but with a propanoic acid group instead of an acetamide group.

    2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-PHENYL)ACETAMIDE: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE is unique due to its combination of a thiazole ring and a naphthyl group, which imparts specific biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c18-14(10-20-15-16-7-8-19-15)17-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPZPLFQKQHTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE
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2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE
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2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(2-NAPHTHYL)ACETAMIDE

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